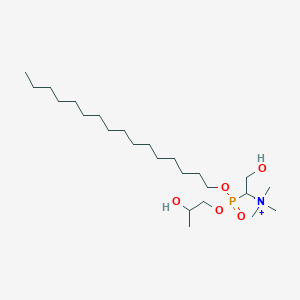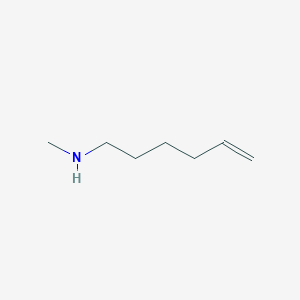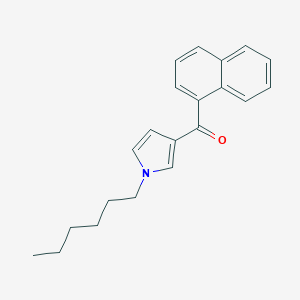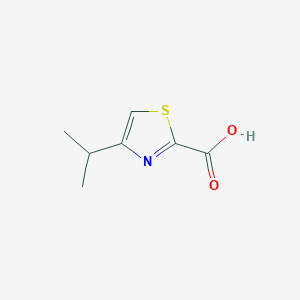![molecular formula C7H10N4 B123562 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151521-54-9](/img/structure/B123562.png)
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole, also known as EMT or Ro-20-1724, is a well-known inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It has been used as a research tool in various fields, including neuroscience, cardiology, and immunology.
Scientific Research Applications
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been extensively used as a research tool in various fields. In neuroscience, it has been used to study the role of PDE enzymes in the regulation of intracellular signaling pathways. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain and to enhance the release of neurotransmitters such as dopamine and acetylcholine.
In cardiology, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been used to study the effects of PDE inhibitors on the heart. It has been shown to increase the contractility of cardiac muscle and to reduce the workload of the heart. It has also been shown to have anti-arrhythmic effects and to protect the heart against ischemia-reperfusion injury.
In immunology, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been used to study the role of PDE inhibitors in the regulation of immune cell function. It has been shown to enhance the proliferation and activation of T cells and to modulate the production of cytokines by immune cells.
Mechanism Of Action
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole inhibits PDE enzymes, which are responsible for the degradation of cAMP and cGMP. By inhibiting PDE enzymes, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole increases the levels of cAMP and cGMP in the cell, leading to the activation of downstream signaling pathways. The exact mechanism of action of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood, but it is believed to involve the regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical And Physiological Effects
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have a wide range of biochemical and physiological effects. It increases the levels of cAMP and cGMP in the cell, leading to the activation of downstream signaling pathways. It also enhances the release of neurotransmitters such as dopamine and acetylcholine, leading to increased synaptic transmission. In the heart, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole increases the contractility of cardiac muscle and reduces the workload of the heart. It also has anti-arrhythmic effects and protects the heart against ischemia-reperfusion injury. In the immune system, 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole enhances the proliferation and activation of T cells and modulates the production of cytokines by immune cells.
Advantages And Limitations For Lab Experiments
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole has several advantages as a research tool. It is a well-established inhibitor of PDE enzymes and has been extensively studied in various fields. It has a high affinity for PDE4 enzymes and is selective for PDE4 over other PDE isoforms. It is also relatively stable and has a long half-life in vivo.
However, there are also limitations to the use of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in lab experiments. It has been shown to have off-target effects on other enzymes and ion channels, which can complicate the interpretation of results. It is also relatively non-specific and can inhibit multiple PDE isoforms at high concentrations.
Future Directions
There are several future directions for the study of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. One direction is the development of more selective PDE inhibitors that target specific isoforms of PDE enzymes. Another direction is the study of the effects of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole on other signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, the role of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in the regulation of gene expression and epigenetic modifications could be further explored. Finally, the potential therapeutic applications of 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole in the treatment of neurological, cardiovascular, and immunological diseases could be investigated.
Synthesis Methods
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole can be synthesized by reacting 7-methylxanthine with ethyl formate and hydrazine hydrate. The resulting product is then treated with acetic anhydride to form 2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole. The synthesis method has been well-established and has been used in many studies.
properties
CAS RN |
151521-54-9 |
|---|---|
Product Name |
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-9-7-5(2)4-8-11(7)10-6/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
NDSZZXSJNSGDJS-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=NN2N1)C |
Canonical SMILES |
CCC1=NC2=C(C=NN2N1)C |
synonyms |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 2-ethyl-7-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



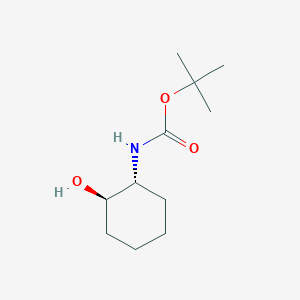
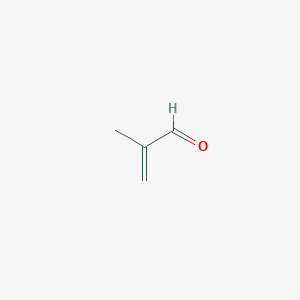
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)
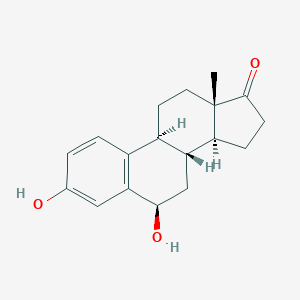



![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
